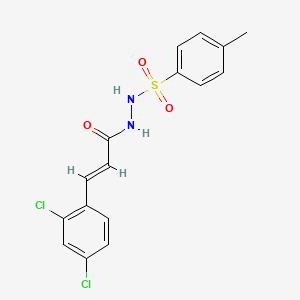
(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, referred to as 2,4-DCPH, is a hydrazide that is formed from the reaction of 2,4-dichlorophenol and 4-methylbenzenesulfonylprop-2-enehydrazide. 2,4-DCPH is a valuable compound for use in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds using derivatives similar to (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide. For example, research conducted by Wöhrle et al. (1993) demonstrates the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines starting from dichlorobenzenedicarboxylic acid derivatives (Wöhrle et al., 1993). This highlights the potential of dichlorophenyl derivatives in the development of complex organic compounds with possible applications in materials science and dye synthesis.
Potential Antimicrobial Agents
Research on similar compounds has revealed promising antimicrobial properties. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from acetohydrazide and investigated their lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015). This suggests that derivatives of (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide could be explored for their antimicrobial properties and potential applications in pharmaceutical research.
Anticancer and Apoptosis-Inducing Properties
Compounds structurally related to (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide have been investigated for their anticancer effects. For example, Gul et al. (2018) studied new dibenzenesulfonamides for their anticancer effects by inducing apoptosis and autophagy pathways, as well as their carbonic anhydrase inhibitory effects on human carbonic anhydrase isoenzymes (Gul et al., 2018). This indicates the potential for (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide derivatives in cancer research, specifically in the development of new anticancer agents targeting apoptosis and autophagy pathways.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAYVKZYBKSPG-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)


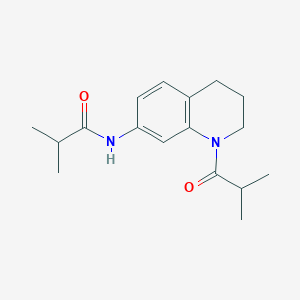
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
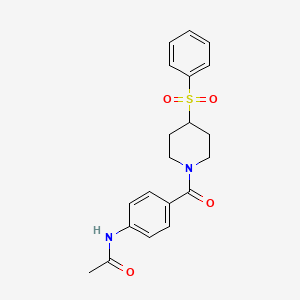



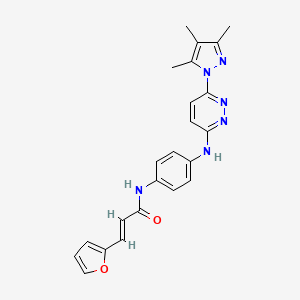
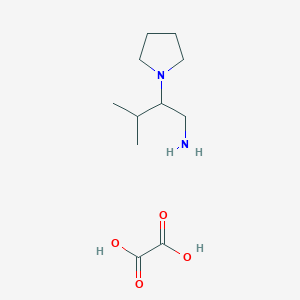
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)